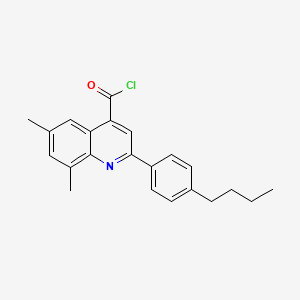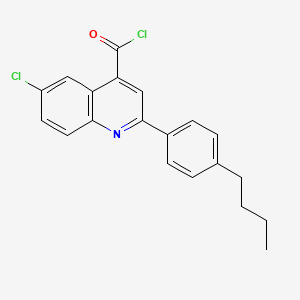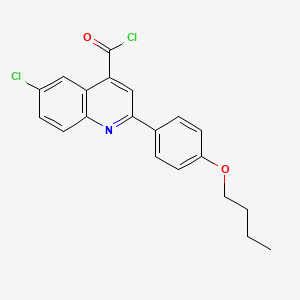
2-Fluoro-5-methylnicotinaldehyde
説明
2-Fluoro-5-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
This compound is primarily used as a laboratory chemical and in the manufacture of other chemical compounds .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
In this pathway, the compound is broken down into smaller molecules, which can then be further metabolized .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it could potentially be absorbed and distributed in the body .
Result of Action
Safety data sheets indicate that the compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-methylnicotinaldehyde. For example, the compound should be handled with care to avoid dust formation and inhalation . It’s also important to prevent the compound from entering drains, as this could have environmental implications .
生化学分析
Biochemical Properties
2-Fluoro-5-methylnicotinaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves nicotinamidase, an enzyme that catalyzes the hydrolysis of nicotinamide to nicotinic acid . The interaction between this compound and nicotinamidase is characterized by the formation of a stable enzyme-substrate complex, which inhibits the enzyme’s activity. This inhibition can lead to alterations in cellular NAD+ levels, affecting various metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting energy production and biosynthetic pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound have been shown to produce beneficial effects, such as enhanced metabolic activity and improved cellular function . High doses can lead to toxic effects, including oxidative stress and cellular damage. These adverse effects are often associated with the accumulation of this compound in tissues, highlighting the importance of dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to NAD+ metabolism . This compound can interact with enzymes such as nicotinamidase and NAD+ synthetase, affecting the synthesis and degradation of NAD+. Additionally, this compound can influence the levels of various metabolic intermediates, thereby impacting overall metabolic flux and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and intracellular localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound within tissues is often heterogeneous, with higher concentrations observed in metabolically active organs such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and metabolic intermediates . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s role in cellular metabolism and signaling.
特性
IUPAC Name |
2-fluoro-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGLREDARSUQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697228 | |
| Record name | 2-Fluoro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160993-95-2 | |
| Record name | 2-Fluoro-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






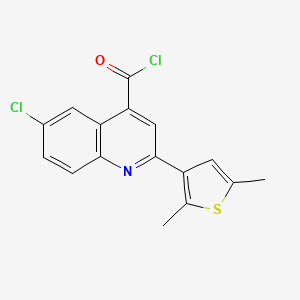


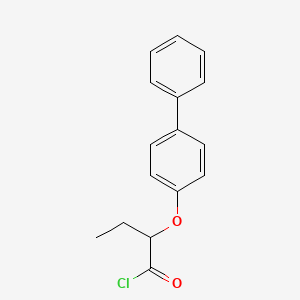
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)


